1-Ethynyl-3-phenoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

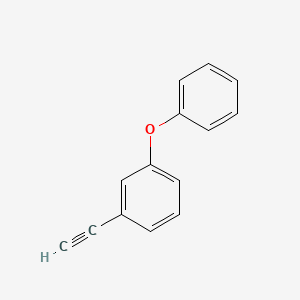

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPJOPCERIEGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505920 | |

| Record name | 1-Ethynyl-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58775-83-0 | |

| Record name | 1-Ethynyl-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-3-phenoxybenzene (CAS 58775-83-0)

Introduction

1-Ethynyl-3-phenoxybenzene is a unique bifunctional organic molecule that serves as a valuable building block in modern synthetic chemistry. Its structure, featuring a terminal alkyne and a diphenyl ether moiety, offers two distinct points for chemical modification, making it a strategic intermediate in the synthesis of complex molecular architectures. The terminal alkyne group is a versatile handle for carbon-carbon bond formation via reactions such as Sonogashira coupling, while the diphenyl ether scaffold is a prevalent structural motif in numerous biologically active compounds and advanced materials.

This guide provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, spectral characteristics, and potential applications, with a focus on providing practical insights for laboratory and development settings.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. While specific experimental data for this compound is not widely published, properties can be reliably estimated based on its structure and data from closely related analogs.

Identity and Structure

| Property | Value | Source |

| CAS Number | 58775-83-0 | [1][2] |

| Molecular Formula | C₁₄H₁₀O | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | This compound | - |

| Synonyms | 3-Phenoxyphenylacetylene | - |

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Data (Predicted and Analog-Based)

| Property | Predicted Value | Basis for Prediction |

| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on analogs like 1-ethynyl-3-methoxybenzene (liquid) and 1-ethynyl-4-phenylsulfanylbenzene (solid, m.p. 88-92°C).[2][3] |

| Boiling Point | > 150 °C at 0.4 mmHg | Extrapolated from the boiling point of 1-ethynyl-4-phenoxybenzene (90-95 °C / 0.4 mmHg), with the meta-substitution expected to slightly increase the boiling point. |

| Density | ~1.07 g/mL at 25 °C | Based on the density of 1-ethynyl-4-phenoxybenzene (1.074 g/mL). |

| Refractive Index | ~1.60 | Based on the refractive index of 1-ethynyl-4-phenoxybenzene (n20/D 1.6060). |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate, acetone); Insoluble in water. | General property of non-polar aromatic compounds. |

Synthesis and Manufacturing

The most efficient and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction .[4][5] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Core Synthetic Strategy: Sonogashira Coupling

The reaction involves coupling an aryl halide, specifically 1-bromo-3-phenoxybenzene or 1-iodo-3-phenoxybenzene , with a protected or terminal alkyne. Using a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is often preferred to prevent self-coupling and is followed by a deprotection step.

Diagram 2: Proposed Synthesis Workflow

A general workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Sonogashira couplings and provides a robust starting point for laboratory synthesis.[6][7]

Step 1: Sonogashira Coupling

-

Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-phenoxybenzene (1.0 eq.).

-

Catalyst and Co-catalyst: Add Pd(PPh₃)₂Cl₂ (0.02 eq.) and Copper(I) iodide (CuI, 0.04 eq.).

-

Solvent and Base: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or a mixture of THF/triethylamine (Et₃N) (approx. 0.1 M concentration relative to the aryl bromide). Triethylamine also serves as the base.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) via syringe.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Deprotection of the Silyl Group

-

Reaction Setup: Dissolve the crude silyl-protected intermediate from Step 1 in methanol.

-

Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, approx. 0.2 eq.).

-

Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the removal of the TMS group by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture carefully with dilute HCl. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization

No direct experimental spectra for this compound are publicly available. However, its spectral properties can be accurately predicted based on the well-documented data of its close analog, 1-ethynyl-3-methoxybenzene , and fundamental principles of spectroscopy.[8][9] The phenoxy group's electronic influence is similar to the methoxy group, leading to comparable chemical shifts and absorption frequencies.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~7.40-7.00 (m, 9H): The aromatic protons of both phenyl rings will appear as a complex multiplet. The protons on the phenoxy ring will likely resonate between 7.40-7.10 ppm, while the protons on the ethynyl-substituted ring will appear slightly more upfield, around 7.20-7.00 ppm.

-

δ ~3.10 (s, 1H): The acetylenic proton (≡C-H) is expected to appear as a sharp singlet. In 1-ethynyl-3-methoxybenzene, this proton appears at δ 3.05 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~159-157: The two carbons bonded to the ether oxygen (C-O).

-

δ ~130-115: The remaining aromatic carbons. The carbon attached to the ethynyl group will be downfield, while others will show characteristic shifts based on their position relative to the oxygen and alkyne substituents.

-

δ ~83 (alkyne C): The quaternary alkyne carbon (Ar-C ≡CH).

-

δ ~78 (alkyne CH): The terminal alkyne carbon (Ar-C≡C H).

-

The carbon shifts for 1-ethynyl-3-methoxybenzene are well-documented and provide a strong basis for these predictions.[8]

Predicted IR Spectrum

-

~3300 cm⁻¹ (strong, sharp): Acetylenic C-H stretch. This is a highly characteristic peak for terminal alkynes.

-

~2100 cm⁻¹ (weak to medium, sharp): C≡C triple bond stretch. The intensity is variable but its sharp nature is characteristic.

-

~1600-1450 cm⁻¹ (multiple bands): Aromatic C=C stretching vibrations.

-

~1240 cm⁻¹ (strong): Aryl-O-Aryl asymmetric C-O-C stretch of the diphenyl ether linkage.

Reactivity and Applications

This compound is a bifunctional building block with reactivity centered on its terminal alkyne and the aromatic rings.

Diagram 3: Reactivity and Synthetic Potential

Key reaction pathways available for this compound.

Key Application Areas

-

Medicinal Chemistry and Drug Discovery: The diphenyl ether core is a privileged scaffold found in many pharmaceuticals. The ethynyl group allows for the straightforward linkage of this core to other pharmacophores or heterocyclic systems via robust reactions like Sonogashira or click chemistry. This makes the molecule an ideal starting point for building libraries of complex potential drug candidates. The related compound, 3-phenoxyphenylacetic acid, is noted for its role as a key intermediate in synthesizing novel Active Pharmaceutical Ingredients (APIs).[10]

-

Materials Science: Terminal alkynes are fundamental monomers for the synthesis of conjugated polymers.[2] Oxidative coupling or other polymerization methods involving the alkyne can lead to materials with interesting photoluminescent or electronic properties. The bulky phenoxy substituent would influence the polymer's solubility and solid-state packing, allowing for the tuning of material properties.

-

Agrochemicals: The 3-phenoxybenzyl substructure is a key component of several pyrethroid insecticides. The ethynyl group provides a reactive site for modification to develop new pesticide analogs with potentially different activity spectra or metabolic profiles.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from heat and ignition sources. Keep the container tightly sealed under an inert atmosphere if possible to prevent degradation.

-

Hazards: While not specifically classified, related compounds can cause skin and eye irritation.[1] Terminal alkynes can be energetic compounds, although the risk is low for this molecule under normal conditions.

Always consult a material-specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound (CAS 58775-83-0) is a strategically important chemical intermediate whose value lies in the synthetic versatility of its dual functionalities. While direct experimental data is sparse, its properties and reactivity can be reliably understood through analogy to closely related structures. The Sonogashira coupling provides a clear and efficient route for its synthesis. For researchers in drug discovery and materials science, this molecule represents a readily accessible building block for the creation of novel, high-value compounds. Its utility in constructing complex molecular frameworks ensures its continued relevance in advanced organic synthesis.

References

- 1. 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 [evitachem.com]

- 3. Benzene, 1-ethynyl-3-methoxy- | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. ijnc.ir [ijnc.ir]

- 7. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. nbinno.com [nbinno.com]

Introduction: The Utility of a Core Phenylacetylene Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyl-3-phenoxybenzene

This compound (CAS No. 58775-83-0) is a bifunctional organic molecule that serves as a crucial building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its structure, featuring a terminal alkyne and a diphenyl ether moiety, provides two reactive sites for orthogonal chemical transformations. The ethynyl group is a versatile handle for carbon-carbon bond formation, most notably through click chemistry and cross-coupling reactions, while the phenoxybenzene backbone imparts specific physicochemical properties and conformational rigidity to larger molecular architectures.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of a robust synthetic pathway to this compound, focusing on the widely adopted Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and outline the comprehensive analytical characterization required to verify the structure and purity of the final product.

PART I: Synthesis via Sonogashira Cross-Coupling

The construction of the C(sp²)-C(sp) bond in aryl alkynes is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira reaction, which employs a dual-catalyst system of palladium and copper, is exceptionally well-suited for this purpose due to its mild reaction conditions and high tolerance for various functional groups.[2][3]

Reaction Scheme Overview

The synthesis is approached in a two-step sequence starting from 1-iodo-3-phenoxybenzene. First, a Sonogashira coupling is performed with a protected alkyne, trimethylsilylacetylene (TMSA), to prevent self-coupling of the terminal alkyne. This is followed by a straightforward deprotection step to yield the desired terminal alkyne.

Step 1: Sonogashira Coupling

1-Iodo-3-phenoxybenzene + Trimethylsilylacetylene → 1-(Trimethylsilylethynyl)-3-phenoxybenzene

Step 2: Silyl Group Deprotection

1-(Trimethylsilylethynyl)-3-phenoxybenzene → this compound

Mechanistic Rationale: The Dual Catalytic Cycle

The efficacy of the Sonogashira reaction stems from the synergistic action of two interconnected catalytic cycles.[4] This dual system allows the reaction to proceed at mild temperatures, often room temperature.[3]

-

The Palladium Cycle : This is the primary cross-coupling cycle. It begins with the oxidative addition of the aryl halide (1-iodo-3-phenoxybenzene) to a Pd(0) species, forming a Pd(II) complex. This step is typically the rate-limiting step of the reaction.[4] A transmetalation step follows, where the copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

-

The Copper Cycle : Running concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base. This deprotonates the alkyne, forming a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the Pd(II) complex.[3][4]

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for this compound via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from standard Sonogashira coupling methodologies. Researchers should perform their own risk assessment before proceeding.[5][6]

Materials and Reagents:

-

1-Iodo-3-phenoxybenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Step 1: Sonogashira Coupling

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-iodo-3-phenoxybenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous THF (approx. 5 mL per mmol of aryl iodide) and triethylamine (2.0 equiv) via syringe.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting aryl iodide.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product. This is often carried forward without further purification.

Step 2: Deprotection and Purification

-

Dissolve the crude 1-(trimethylsilylethynyl)-3-phenoxybenzene in a mixture of methanol and THF (e.g., a 2:1 ratio).

-

Add potassium carbonate (2.0-3.0 equiv) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volumes).[7]

-

Combine the organic layers and wash sequentially with water, saturated aqueous NH₄Cl, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid or oil.

PART II: Analytical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are standard for this purpose.[8]

Spectroscopic Data Interpretation

¹H Nuclear Magnetic Resonance (¹H NMR):

-

Acetylenic Proton (C≡C-H): A sharp singlet is expected around δ 3.0-3.2 ppm. The absence of coupling confirms it is a terminal alkyne proton.

-

Aromatic Protons: The complex multiplet patterns between δ 7.0-7.5 ppm will correspond to the nine protons on the two phenyl rings. The specific splitting patterns depend on the substitution pattern of the diphenyl ether moiety.

¹³C Nuclear Magnetic Resonance (¹³C NMR):

-

Alkyne Carbons (C≡C): Two distinct signals are expected for the sp-hybridized carbons. The terminal carbon (≡C-H) typically appears around δ 77-80 ppm, while the internal carbon attached to the phenyl ring appears around δ 82-85 ppm.

-

Aromatic Carbons: Multiple signals will be observed in the aromatic region (δ 115-160 ppm), corresponding to the 12 carbons of the phenoxybenzene framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

C≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹. This is a highly characteristic peak for a terminal alkyne.

-

C≡C Stretch: A weaker absorption band should appear in the region of 2100-2150 cm⁻¹.

-

C-O-C Stretch: A strong band corresponding to the aryl ether linkage will be present around 1240-1260 cm⁻¹.

-

C=C Aromatic Stretch: Multiple peaks will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₄H₁₀O). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Summary

| Property | Value |

| Molecular Formula | C₁₄H₁₀O |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 58775-83-0[1] |

| Appearance | Off-white solid or pale yellow oil |

| Spectroscopic Data | Expected Characteristic Peaks |

| ¹H NMR (CDCl₃) | ~3.1 ppm (s, 1H, C≡CH), 7.0-7.5 ppm (m, 9H, Ar-H) |

| ¹³C NMR (CDCl₃) | ~78 ppm (≡CH), ~83 ppm (-C≡), 117-160 ppm (Ar-C) |

| FT-IR (KBr or neat) | ~3300 cm⁻¹ (C≡C-H stretch), ~2110 cm⁻¹ (C≡C stretch), ~1240 cm⁻¹ (C-O-C stretch) |

| HRMS (EI+) | Calculated for C₁₄H₁₀O [M]⁺: 194.0732; Found: 194.07xx |

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound using the Sonogashira cross-coupling reaction. The provided protocol, grounded in established chemical principles, offers a clear pathway for obtaining this valuable synthetic intermediate. The detailed characterization plan ensures that researchers can rigorously verify the purity and structural integrity of the final compound, enabling its confident use in subsequent research and development endeavors, particularly in the synthesis of complex molecules for pharmaceuticals and advanced materials.[9]

References

- 1. 58775-83-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

Spectroscopic Characterization of 1-Ethynyl-3-phenoxybenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethynyl-3-phenoxybenzene (CAS No. 58775-83-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally similar compounds, offering field-proven insights into its molecular architecture.

Introduction

This compound is a bi-aryl ether containing a terminal alkyne, a versatile functional group in organic synthesis, particularly in click chemistry and the formation of complex molecular scaffolds. Accurate characterization of this molecule is paramount for its application in medicinal chemistry and materials science. This guide provides a detailed analysis of its spectroscopic signature, enabling unambiguous identification and quality control.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name this compound and molecular formula C₁₄H₁₀O, is presented below. The molecule's key features include a meta-substituted benzene ring, a phenoxy ether linkage, and a terminal ethynyl group. These functionalities give rise to characteristic signals in various spectroscopic analyses.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the analysis of related structures and established substituent effects on aromatic systems.[1][2][3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.25 | m | 3H | Ar-H |

| ~7.20 - 7.00 | m | 6H | Ar-H |

| ~3.10 | s | 1H | ≡C-H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | Ar-C (C-O) |

| ~156 | Ar-C (C-O) |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~124 | Ar-CH |

| ~123 | Ar-C (C-C≡) |

| ~120 | Ar-CH |

| ~119 | Ar-CH |

| ~118 | Ar-CH |

| ~83 | -C≡CH |

| ~78 | -C≡CH |

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a pulse angle of 30-45 degrees.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a pulse angle of 45 degrees and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals, including quaternary carbons.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern in the aromatic region (δ 7.00-7.40 ppm) integrating to nine protons. The protons on the phenoxy ring and the ethynyl-substituted ring will have distinct chemical shifts influenced by the electron-donating ether oxygen and the electron-withdrawing alkyne group. The acetylenic proton is anticipated to appear as a sharp singlet around δ 3.10 ppm, a characteristic chemical shift for terminal alkynes.[4]

In the ¹³C NMR spectrum, two quaternary carbon signals are expected at the downfield end of the aromatic region (~156-157 ppm), corresponding to the carbons directly attached to the ether oxygen. The remaining aromatic carbons will resonate between δ 118-130 ppm. The two sp-hybridized carbons of the ethynyl group are predicted to appear around δ 83 and 78 ppm. The carbon attached to the benzene ring will be slightly more downfield than the terminal acetylenic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Data (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2110 | Medium, Sharp | C≡C stretch |

| ~1600-1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~1240 | Strong | Aryl-O-C asymmetric stretch |

| ~880-750 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Thin Film (for liquids or low-melting solids): Dissolve the sample in a volatile solvent (e.g., dichloromethane) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by several key absorptions. A strong, sharp peak around 3300 cm⁻¹ is indicative of the ≡C-H stretch of the terminal alkyne.[5][6] The C≡C triple bond stretch will appear as a medium, sharp band around 2110 cm⁻¹.[7] The presence of the aromatic rings will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. A strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the diaryl ether linkage. The substitution pattern on the benzene rings can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 165 | Medium | [M - CHO]⁺ |

| 139 | Medium | [M - C₂H₂O]⁺ |

| 115 | Medium | [C₉H₇]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).

-

Detection: The ions are detected, and their mass-to-charge ratio and relative abundance are plotted to generate the mass spectrum.

Interpretation of Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 194, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the aromatic rings and the ether linkage. Common fragmentation pathways for diaryl ethers involve cleavage of the C-O bond.[8][9] The loss of a phenoxy radical would lead to a fragment at m/z 101, and the loss of an ethynylphenyl radical would result in a fragment at m/z 93. Rearrangements are also common in the fragmentation of aromatic compounds.[10][11] The presence of a peak at m/z 77 is characteristic of a phenyl cation.

Caption: Predicted key fragmentation pathways of this compound in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and characterization of this important synthetic building block. The experimental protocols described herein represent standard methodologies that can be adapted for routine analysis. Researchers and scientists can leverage this guide to ensure the quality and purity of this compound in their drug discovery and materials science endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure of 1-Ethynyl-3-phenoxybenzene: A Theoretical and Practical Framework

This guide provides a comprehensive technical overview of the synthesis, crystallization, and theoretical crystal structure analysis of 1-Ethynyl-3-phenoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical methodologies and computational approaches necessary for characterizing this and similar small organic molecules. In the absence of a publicly available experimental crystal structure for this compound, this guide establishes a robust framework for its prediction and analysis, drawing upon established principles and data from analogous compounds.

Introduction: The Significance of Structural Insight

This compound, a molecule combining the functionalities of a terminal alkyne and a phenoxy ether, presents an interesting scaffold for medicinal chemistry and materials science. The spatial arrangement of molecules in the solid state, dictated by their crystal structure, profoundly influences key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for formulation design, intellectual property protection, and ensuring consistent batch-to-batch quality. This guide outlines the critical steps from synthesis to in-silico structural elucidation, providing a blueprint for the comprehensive characterization of this and related compounds.

Synthesis of this compound via Sonogashira Coupling

The synthesis of aryl alkynes is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a particularly powerful and versatile method.[1][2] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Protocol

The proposed synthesis of this compound involves the Sonogashira coupling of 3-phenoxy-1-iodobenzene with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Step-by-step Methodology:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-phenoxy-1-iodobenzene (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst, typically CuI (0.04 eq.).

-

Solvent and Base: Add a suitable solvent system, such as a mixture of degassed tetrahydrofuran (THF) and a degassed amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) in a 2:1 ratio.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.2 eq.) to the reaction mixture. The use of TMSA is advantageous as it prevents the self-coupling of the terminal alkyne.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Deprotection: Upon completion, the silyl protecting group is removed. This is typically achieved by treating the reaction mixture with a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Workup and Purification: After deprotection, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficiency of the Sonogashira reaction under mild conditions.[2] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidative degradation of the palladium(0) active species and the oxidative homocoupling of the alkyne (Glaser coupling).

-

Amine Base: The amine serves as both a solvent and a base to neutralize the hydrogen halide formed during the reaction, regenerating the catalyst.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[3] For small organic molecules like this compound, several techniques can be employed.[4][5]

Recommended Crystallization Protocols

A systematic approach to crystallization involves screening various solvents and techniques.

Protocol 1: Slow Evaporation

-

Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture like toluene/hexane). The choice of solvent is critical and should be based on the compound's solubility.[3]

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment at a constant temperature.

Protocol 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (e.g., toluene).

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).

-

The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[5]

Protocol 3: Solvent Layering

-

Prepare a concentrated solution of the compound in a dense, good solvent (e.g., dichloromethane).

-

Carefully layer a less dense, poor solvent (e.g., hexane) on top of this solution with minimal mixing.

-

Crystals may form at the interface of the two solvents over time.

Diagram of the Crystallization Workflow

Caption: A generalized workflow for obtaining single crystals for X-ray diffraction analysis.

Theoretical Crystal Structure Analysis

In the absence of experimental data, computational methods provide a powerful means to predict and analyze the crystal structure of organic molecules.[6][7][8][9]

Crystal Structure Prediction (CSP)

CSP methodologies aim to identify the most stable, low-energy crystal packing arrangements for a given molecule.[10] A typical CSP workflow involves:

-

Conformational Analysis: Generating a set of low-energy conformers of the this compound molecule.

-

Crystal Packing Generation: Placing these conformers into various common space groups to generate a large number of hypothetical crystal structures.

-

Energy Minimization: Optimizing the geometry of these hypothetical structures using force fields or more accurate quantum mechanical methods to calculate their lattice energies.

-

Ranking and Analysis: Ranking the predicted structures based on their calculated lattice energies to identify the most likely experimental form.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[11][12][13] The Hirshfeld surface is defined as the region in space where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than or equal to the sum of electron densities of all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, we can identify and characterize different types of intermolecular contacts.

For this compound, we would anticipate the following key interactions:

-

C-H···π Interactions: The acidic acetylenic proton and the aromatic protons can interact with the electron-rich π-systems of the benzene rings.

-

π-π Stacking: The aromatic rings of neighboring molecules may engage in offset face-to-face or edge-to-face stacking interactions.

-

C-H···O Interactions: The aromatic C-H donors can form weak hydrogen bonds with the ether oxygen atom.

Diagram of Intermolecular Interactions

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Predicted Crystallographic Data and Properties

Based on the analysis of structurally similar compounds and computational modeling, we can predict the likely crystallographic parameters for this compound.

| Parameter | Predicted Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for achiral organic molecules) |

| Molecules per asymmetric unit (Z') | 1 or 2 |

| Dominant Intermolecular Interactions | C-H···π, π-π stacking, C-H···O |

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of this compound and its derivatives is crucial for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), each with unique properties. Computational methods can guide experimental polymorph screens.[9]

-

Co-crystal Design: The presence of hydrogen bond donors (C-H) and acceptors (O, π-systems) suggests the potential for forming co-crystals with other active pharmaceutical ingredients (APIs) or excipients to modify physicochemical properties.

-

Structure-Property Relationships: Correlating the crystal packing with macroscopic properties to inform the design of new materials with tailored optical or electronic characteristics.

Conclusion

While an experimental crystal structure of this compound remains to be reported, this guide provides a comprehensive framework for its synthesis, crystallization, and in-depth theoretical analysis. The application of robust synthetic methodologies like the Sonogashira coupling, systematic crystallization screening, and advanced computational techniques such as Crystal Structure Prediction and Hirshfeld surface analysis, allows for a thorough characterization of its solid-state properties. This integrated approach is indispensable for researchers in drug development and materials science, enabling the rational design and optimization of novel molecular systems.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sptlabtech.com [sptlabtech.com]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. annualreviews.org [annualreviews.org]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 11. shd.org.rs [shd.org.rs]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 13. mdpi.com [mdpi.com]

Harnessing the Reactivity of the Ethynyl Group in 1-Ethynyl-3-phenoxybenzene: A Synthetic Chemist's Guide

An In-depth Technical Guide:

Abstract: The terminal ethynyl group is a cornerstone of modern organic synthesis, prized for its versatility and predictable reactivity.[1] This guide provides an in-depth exploration of the chemical reactivity of this functional group within the context of 1-Ethynyl-3-phenoxybenzene (CAS No. 58775-83-0).[2] We will dissect three pivotal transformations that leverage the unique electronic properties of the C-C triple bond: the Palladium/Copper-catalyzed Sonogashira coupling for C(sp)-C(sp²) bond formation, the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the construction of 1,2,3-triazole heterocycles, and the Gold-catalyzed hydration for its conversion to a methyl ketone. This document is intended for researchers, scientists, and drug development professionals seeking to exploit the synthetic potential of aryl acetylenes.

Introduction: The Strategic Value of this compound

This compound is a valuable molecular scaffold that marries the reactivity of a terminal alkyne with the structural and electronic contributions of a phenoxy-substituted aromatic ring. The terminal proton on the sp-hybridized carbon is weakly acidic, and the triple bond itself is an electron-rich π-system, making it susceptible to a variety of transformations. Its utility as a building block in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials, is well-established.[3][4][5]

The reactivity of the ethynyl group can be broadly categorized into three main pathways which we will explore in detail:

-

Metal-Catalyzed Cross-Coupling: Formation of new carbon-carbon bonds.

-

Cycloaddition Reactions: Construction of heterocyclic rings.

-

Addition Reactions: Functionalization of the triple bond.

Spectroscopically, the key features of an aryl acetylene like this compound are a sharp, weak C≡C stretch in the infrared (IR) spectrum around 2100-2140 cm⁻¹ and a characteristic singlet for the acetylenic proton (≡C-H) in the ¹H NMR spectrum around 3.0-3.5 ppm.[6]

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is one of the most powerful methods for forming C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[7][8] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes under mild conditions, tolerating a wide array of functional groups.[9][10]

Mechanistic Rationale

The widely accepted mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper co-catalyst cycle.[7][11] This dual-catalyst system is crucial for the reaction's efficiency at mild temperatures.[8]

-

Palladium Cycle: The cycle initiates with the oxidative addition of the aryl halide (e.g., an aryl iodide or bromide) to a Pd(0) species, forming a Pd(II)-aryl complex.[10]

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate.[8] This step is critical as it "activates" the alkyne for the subsequent step.

-

Transmetalation & Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide ligand to the palladium center and regenerating the Cu(I) catalyst. The resulting Pd(II)-aryl-alkynyl complex rapidly undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[12]

The amine base (e.g., triethylamine or diisopropylamine) serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and acts as a ligand and solvent.[10][13] The use of a copper(I) co-catalyst significantly increases the reaction rate, allowing it to proceed at or near room temperature.[8]

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with 4-iodoanisole.

Materials:

-

This compound

-

4-Iodoanisole

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine (DIPA)

-

Saturated aqueous NH₄Cl, NaHCO₃, and brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoanisole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[10]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous THF (approx. 0.1-0.2 M concentration relative to the aryl halide) and diisopropylamine (7.0 eq) via syringe.[10]

-

Add this compound (1.1 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.[10]

-

Wash the combined filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diarylalkyne.

Data Summary

The Sonogashira coupling is highly versatile. The choice of halide, catalyst, and base can be optimized for different substrates.

| Aryl Halide (Ar-X) | Catalyst System | Base | Temp. (°C) | Typical Yield (%) | Reference |

| Aryl Iodide | Pd(PPh₃)₂Cl₂ / CuI | DIPA / Et₃N | RT - 55 | 85-95 | [10][14] |

| Aryl Bromide | Pd(PPh₃)₄ / CuI | Et₃N | 50 - 80 | 70-90 | [9][13] |

| Aryl Triflate | Pd(OAc)₂/XPhos / CuI | Cs₂CO₃ | 80 | 75-90 | [8] |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. Barry Sharpless, the CuAAC reaction is the quintessential "click" reaction.[15][16] It describes the highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole.[17][18] This reaction is prized for its reliability, wide functional group tolerance, and benign reaction conditions, often proceeding in aqueous media.[15][19]

Mechanistic Rationale

The copper(I) catalyst is paramount, accelerating the reaction by a factor of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[19] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points to a dinuclear copper acetylide intermediate as the kinetically dominant pathway.[18][20]

-

Formation of Copper Acetylide: The reaction begins with the formation of a π-complex between Cu(I) and the alkyne, followed by deprotonation (often facilitated by a base or the solvent) to form a copper acetylide species.[17]

-

Coordination and Cyclization: A second copper atom coordinates to the π-system of the first copper acetylide. This dinuclear complex then coordinates the azide. This organized pre-transition state assembly facilitates the nucleophilic attack of the azide onto the alkyne, forming a six-membered copper metallacycle.[19]

-

Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis (from the solvent or a mild acid) releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst.[19]

A crucial experimental consideration is maintaining copper in its active Cu(I) oxidation state. This is typically achieved by adding a reducing agent, such as sodium ascorbate, which prevents oxidation to the inactive Cu(II) state by atmospheric oxygen.[18][21]

Caption: A simplified representation of the CuAAC catalytic cycle.

Experimental Protocol: CuAAC Reaction

This protocol describes the "click" reaction between this compound and benzyl azide.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ and brine

Procedure:

-

In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in the chosen solvent system (e.g., 10 mL of t-BuOH/H₂O 1:1).

-

In a separate small vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water (1 mL).

-

In another small vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water (0.5 mL).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction often turns a yellow-green color.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The product may precipitate out of solution. Monitor by TLC.

-

Upon completion, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the product by recrystallization or flash column chromatography to yield the pure 1,2,3-triazole.

Causality Note: The use of CuSO₄ (a Cu(II) salt) with sodium ascorbate is a common and convenient method. The ascorbate reduces Cu(II) in situ to the active Cu(I) catalyst and maintains the reducing environment throughout the reaction.[18][19][21]

Gold-Catalyzed Hydration

The hydration of terminal alkynes to produce methyl ketones is a fundamental organic transformation. While classic methods often use mercury salts, modern protocols favor gold catalysts for their high efficiency, milder conditions, and predictable regioselectivity.[22][23] Gold(I) and Gold(III) complexes act as powerful π-acids, activating the alkyne toward nucleophilic attack by water.[24][25]

Mechanistic Rationale

The gold-catalyzed hydration of a terminal alkyne like this compound proceeds with Markovnikov regioselectivity, meaning the nucleophile (water) adds to the more substituted carbon of the triple bond, yielding a methyl ketone after tautomerization.[22]

-

π-Activation: A cationic gold(I) species coordinates to the alkyne, forming a π-complex. This coordination polarizes the alkyne, making it highly electrophilic and susceptible to nucleophilic attack.[25]

-

Nucleophilic Attack: A water molecule attacks the internal carbon of the activated alkyne in an anti-fashion. This step is often the rate-determining step.[23]

-

Protodeauration: The resulting vinyl-gold intermediate is protonated, releasing the gold catalyst and forming an enol. Solvent molecules can play a crucial role in facilitating this proton transfer step.[24]

-

Tautomerization: The enol product rapidly tautomerizes to the more stable keto form, yielding the final methyl ketone product.[22]

Caption: Mechanism of Gold(I)-catalyzed hydration of a terminal alkyne.

Experimental Protocol: Gold-Catalyzed Hydration

This protocol describes the conversion of this compound to 1-(3-phenoxyphenyl)ethan-1-one.

Materials:

-

This compound

-

Gold(I) catalyst (e.g., Ph₃PAuCl/AgOTf or a stable Au(I)-NHC complex)

-

Solvent (e.g., Methanol/Water mixture, Dioxane)

-

Celica or silica for filtration

Procedure:

-

To a reaction vial, add this compound (1.0 eq) and the gold catalyst (0.005 - 0.02 eq).

-

Add the solvent system (e.g., a 10:1 mixture of methanol and water). The choice of solvent can be critical, as co-solvents like methanol can act as cocatalysts.[22]

-

Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the catalyst activity. Reactions with highly active catalysts can proceed smoothly at room temperature.[23]

-

Monitor the reaction by TLC until all the starting alkyne is consumed.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the solvent.

-

Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel to remove the gold catalyst.

-

Wash the silica plug with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude ketone, which can be further purified by column chromatography if necessary.

Data Summary

Gold catalysts offer significant advantages for alkyne hydration, including low catalyst loadings and mild conditions.

| Catalyst System | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Typical Yield (%) | Reference |

| AuCl₃ | MeOH | 60 | 1-5 | >90 | [26] |

| Ph₃PAuCl / AgSbF₆ | Dioxane/H₂O | 80 | 1 | ~95 | [22] |

| [IPrAu(NCMe)]SbF₆ | CH₂Cl₂/H₂O | RT | 1 | >99 | [23] |

Conclusion

The ethynyl group of this compound is a remarkably versatile functional handle, providing access to a vast chemical space. Through well-understood and highly reliable reactions such as the Sonogashira coupling, CuAAC "click" reaction, and gold-catalyzed hydration, chemists can readily transform this building block into more complex and valuable molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently apply these powerful synthetic tools in their own drug discovery and materials science endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 58775-83-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. d-nb.info [d-nb.info]

- 15. labinsights.nl [labinsights.nl]

- 16. Click chemistry - Wikipedia [en.wikipedia.org]

- 17. scispace.com [scispace.com]

- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Click Chemistry [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Hydration of alkynes at room temperature catalyzed by gold(i) isocyanide compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. pubs.acs.org [pubs.acs.org]

Solubility and stability of 1-Ethynyl-3-phenoxybenzene in common solvents

An In-Depth Technical Guide to the Characterization of Solubility and Stability for Novel Aryl Alkynes: A Case Study of 1-Ethynyl-3-phenoxybenzene

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation, storage, and ultimately, therapeutic efficacy and safety. This technical guide presents a comprehensive methodological framework for the characterization of this compound, a molecule featuring key structural motifs common in medicinal chemistry—a terminal alkyne, an ether linkage, and aromatic systems. In the absence of extensive public data for this specific compound, this document serves as a practical blueprint for researchers, scientists, and drug development professionals. It outlines robust, validated protocols for determining kinetic and thermodynamic solubility, establishing degradation pathways through forced degradation studies, and developing a stability-indicating analytical method. By using this compound as a case study, we provide the strategic and experimental rationale necessary to generate the critical data package required for advancing novel compounds through the development pipeline.

Introduction

This compound is an organic molecule characterized by a rigid, hydrophobic structure. It incorporates a terminal ethynyl (acetylenic) group, a flexible phenoxy ether linkage, and two benzene rings. This combination of features makes it an interesting scaffold in medicinal chemistry, but also presents challenges regarding its behavior in biological and pharmaceutical systems. An early and accurate assessment of its solubility and stability is not merely a routine check, but a critical step that dictates the entire development trajectory of the compound.

-

Solubility directly impacts a drug's absorption and bioavailability. Poor aqueous solubility can lead to unreliable results in in-vitro assays and insufficient in-vivo exposure, dooming an otherwise potent compound to failure.[1][2]

-

Stability determines a drug's shelf-life, its degradation pathways, and the potential formation of toxic impurities. Understanding how a molecule behaves under various stress conditions is a regulatory requirement and essential for ensuring patient safety.[3]

This guide provides a systematic approach to experimentally determine these critical properties for this compound, offering protocols and scientific reasoning that can be adapted for other novel chemical entities.

Part 1: Solubility Profile Determination

A comprehensive understanding of solubility requires differentiating between kinetic and thermodynamic measurements, as they provide different insights relevant to different stages of drug discovery.[4][5]

Theoretical Prediction

Based on its chemical structure—a large, non-polar aromatic surface area (C14H10O) with no readily ionizable groups—this compound is predicted to have low solubility in aqueous media and significantly higher solubility in common organic solvents. The "like dissolves like" principle suggests that solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate will be effective.[6]

Experimental Protocol 1: Kinetic Solubility Assay

This high-throughput method is ideal for early discovery to quickly flag compounds with potential solubility liabilities. It measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[1][2][7]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate at room temperature (e.g., 25°C) for a defined period (typically 1-2 hours) to allow for precipitation.[1]

-

Precipitate Removal: Filter the samples using a solubility filter plate (e.g., 0.45 µm pore size) to separate the dissolved compound from the precipitate.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve prepared in the same buffer/DMSO mixture.[7]

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol 2: Thermodynamic Solubility (Shake-Flask) Assay

This method determines the true equilibrium solubility and is the gold standard for formulation and preclinical development. It measures the concentration of a saturated solution in equilibrium with an excess of solid compound.[2][5]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, simulated gastric fluid, and various organic solvents). The presence of undissolved solid must be visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand, then carefully collect the supernatant. Further clarify the supernatant by centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).

-

Quantification: Dilute the clarified supernatant and accurately determine the concentration using a validated HPLC-UV method against a standard curve.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Summary

All quantitative solubility data should be compiled into a clear, comparative table.

| Solvent System | Temperature (°C) | Solubility Type | Measured Solubility | Method |

| Water | 25 | Thermodynamic | [Insert Data] µg/mL | Shake-Flask, HPLC-UV |

| PBS (pH 7.4) | 25 | Kinetic | [Insert Data] µM | DMSO Dilution, LC-MS |

| PBS (pH 7.4) | 37 | Thermodynamic | [Insert Data] µg/mL | Shake-Flask, HPLC-UV |

| Dichloromethane | 25 | Thermodynamic | [Insert Data] mg/mL | Shake-Flask, HPLC-UV |

| Ethyl Acetate | 25 | Thermodynamic | [Insert Data] mg/mL | Shake-Flask, HPLC-UV |

| Acetonitrile | 25 | Thermodynamic | [Insert Data] mg/mL | Shake-Flask, HPLC-UV |

| Methanol | 25 | Thermodynamic | [Insert Data] mg/mL | Shake-Flask, HPLC-UV |

Part 2: Stability Assessment and Degradation Analysis

A forced degradation study is an essential regulatory requirement that identifies potential degradation products and validates the specificity of the analytical method used for stability testing.[3][8]

Theoretical Stability Considerations

The structure of this compound suggests several potential points of instability:

-

Terminal Alkyne: The C-H bond of the terminal alkyne is weakly acidic and the triple bond can be susceptible to oxidative cleavage or addition reactions. Terminal alkynes can also undergo dimerization or polymerization, especially in the presence of metal catalysts or heat.

-

Ether Linkage: While generally stable, the ether bond can be cleaved under strong acidic conditions.

-

Aromatic Rings: The benzene rings are typically stable but can undergo electrophilic substitution or oxidation under harsh conditions.

Experimental Protocol 3: Forced Degradation Study

The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are generated without being further degraded themselves.[9] The study should be conducted on a solution of the compound (e.g., 1 mg/mL in acetonitrile/water).[9]

Methodology:

-

Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. Hold samples at room temperature and an elevated temperature (e.g., 60°C) for up to 7 days.[9][10]

-

Base Hydrolysis: Treat the compound solution with 0.1 M NaOH. Use the same temperature conditions as the acid hydrolysis. Neutralize samples before analysis.

-

Oxidation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light to avoid confounding photolytic degradation.[10]

-

Thermal Degradation: Expose both the solid compound and a solution to elevated heat (e.g., 80°C) with and without humidity.[9][11]

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[9] Run a dark control in parallel.

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating method must be able to separate the intact parent drug from all potential process impurities and degradation products.[12] Reversed-phase HPLC with UV detection is the standard approach.

Starting HPLC Method Conditions:

-

Column: C18, 2.7 µm, 4.6 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity.

-

Injection Volume: 5 µL

The samples generated from the forced degradation study are injected to "challenge" this method. The gradient, mobile phase, or column chemistry is then optimized until all degradant peaks are baseline-resolved from the parent peak.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants >0.1% | Observations |

| 0.1 M HCl | 7 days / 60°C | [Insert Data] | [Insert Data] | [e.g., Major degradant at RRT 0.85] |

| 0.1 M NaOH | 24 hours / RT | [Insert Data] | [Insert Data] | [e.g., Rapid degradation observed] |

| 3% H₂O₂ | 48 hours / RT | [Insert Data] | [Insert Data] | [e.g., No significant degradation] |

| Thermal (Solid) | 7 days / 80°C | [Insert Data] | [Insert Data] | [e.g., Stable] |

| Photolytic | ICH Q1B | [Insert Data] | [Insert Data] | [e.g., Slight discoloration, minor degradant] |

Part 3: Safe Handling and Storage Recommendations

Proper handling and storage procedures are essential to ensure the integrity of the compound and the safety of laboratory personnel.

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

-

Storage:

-

Store in a tightly sealed container to prevent exposure to air and moisture.[13]

-

Keep in a cool, dark, and dry place. A refrigerator (2-8°C) is recommended for long-term storage.

-

Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[13]

-

Keep away from sources of heat, sparks, and open flames.[13]

-

It is good practice to date containers upon receipt and upon opening to track the material's history.[13]

-

Conclusion

The methodological framework detailed in this guide provides a robust and scientifically sound pathway for the comprehensive characterization of this compound. By systematically executing protocols for kinetic and thermodynamic solubility, conducting a thorough forced degradation study, and developing a validated stability-indicating HPLC method, researchers can generate the high-quality data necessary to make informed decisions. This information is fundamental for guiding formulation development, establishing appropriate storage conditions, and fulfilling the stringent requirements for regulatory submissions. Adopting this structured approach not only de-risks the development of this compound but also serves as a valuable template for the evaluation of other novel chemical entities emerging from discovery programs.

References

- 1. enamine.net [enamine.net]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. chem.ws [chem.ws]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ijrpp.com [ijrpp.com]

- 11. longdom.org [longdom.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

A Guide to Determining the Thermochemical Properties of 1-Ethynyl-3-phenoxybenzene

Abstract

1-Ethynyl-3-phenoxybenzene is a molecule of interest in organic synthesis and materials science, combining the functionalities of an ethynyl group and a phenoxybenzene moiety. A thorough understanding of its thermochemical properties, such as enthalpy of formation, combustion, and sublimation, is critical for process optimization, safety assessment, and computational modeling. This technical guide outlines a comprehensive approach for the precise determination of these properties. In the absence of previously published experimental data for this specific compound, this document serves as a roadmap for researchers, detailing both the experimental methodologies and high-accuracy computational protocols required for a complete thermochemical characterization. We will explore the causality behind experimental choices and provide a framework for validating results through a synergistic application of calorimetry, vapor pressure measurement, and advanced computational chemistry.

Introduction: The Need for Thermochemical Data

The structural architecture of this compound, featuring a rigid ethynyl group and a flexible phenoxy ether linkage on a central benzene ring, suggests its potential as a building block for complex polymers and novel pharmaceutical scaffolds. The energetic properties of such molecules are fundamental to understanding their stability, reactivity, and potential energy release. The standard enthalpy of formation (ΔfH°), for instance, is a cornerstone of chemical thermodynamics, providing insight into the energy stored within a molecule's bonds.

As of this writing, a survey of the scientific literature reveals a gap in the experimental thermochemical data for this compound. This guide, therefore, is designed to provide drug development professionals and materials scientists with the necessary theoretical and practical framework to obtain this crucial information. We will proceed by outlining a two-pronged approach: first, the direct experimental measurement of key thermochemical parameters, and second, the use of high-level ab initio computational methods to provide a theoretical validation and deeper understanding of the molecule's energetic landscape.

Part I: Experimental Determination of Thermochemical Properties

The foundation of thermochemistry lies in precise and accurate experimental measurements. The protocols described herein represent a self-validating system for determining the key energetic properties of this compound.

Standard Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is the heat released when one mole of a substance is completely burned in oxygen under standard conditions (298.15 K and 100 kPa)[1]. This is the most common experimental route to determining the enthalpy of formation for organic compounds[2].

Principle: High-precision static bomb combustion calorimetry is the gold standard for this measurement. A known mass of the substance is combusted in a constant-volume vessel (the "bomb") filled with excess pure oxygen. The heat evolved from the reaction is absorbed by the surrounding calorimeter, and the resulting temperature change is meticulously measured.

Experimental Protocol:

-